3'-Anhydro Ezetimibe Alcohol Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ezetimibe and its impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, undergo meticulous synthesis processes to ensure drug purity and effectiveness. Impurities are often identified through high-performance liquid chromatography (HPLC) and characterized using techniques like LC–MS analysis. The synthesis of these impurities is critical for developing reference standards used in validation of analytical methods (Esen Bellur Atici & B. Karlığa, 2015).

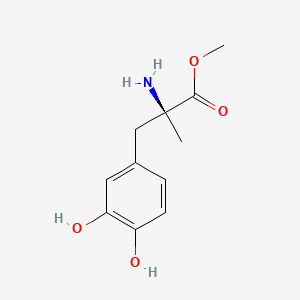

Molecular Structure Analysis

The molecular structure of 3'-Anhydro Ezetimibe Alcohol Impurity is elucidated using advanced spectroscopic methods such as LC/MS/MS and NMR. This rigorous structural analysis helps in understanding the chemical nature and behavior of the impurity, which is essential for controlling its presence in the final drug product (B. Raman et al., 2010).

Chemical Reactions and Properties

The formation of Ezetimibe impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, can result from various chemical reactions during the drug synthesis process. Understanding these reactions and the properties of the impurities formed is crucial for optimizing the synthesis process to minimize impurity levels. Structural correction and process improvement strategies are employed to control critical process impurities, ensuring the quality of Ezetimibe (M. Mannam et al., 2019).

Physical Properties Analysis

The physical properties of Ezetimibe and its impurities, such as crystalline forms and particle size, are characterized to ensure the drug's efficacy and stability. The physicochemical characterization involves analyzing the crystal structure and stability of Ezetimibe anhydrate and its hydrate forms, which can significantly influence the drug's solubility and bioavailability (Katarzyna Filip et al., 2011).

Chemical Properties Analysis

The chemical properties of Ezetimibe and its impurities, including stability, reactivity, and degradation pathways, are critical for the development of a stable and effective drug formulation. Investigations into the reduction process and related impurities in Ezetimibe provide insights into the chemical stability and potential degradation products, which are essential for ensuring the drug's long-term stability and safety (Dengfeng Zhang & Jiangtao Su, 2015).

科学的研究の応用

Analytical Methodologies for Ezetimibe

Ezetimibe (EZM) is recognized for its role in lowering cholesterol levels by inhibiting the sterol transporter Niemann-Pick C1-Like 1 in the small intestine. The analytical scrutiny of EZM, including its impurities like 3'-Anhydro Ezetimibe Alcohol, underscores the necessity for stringent quality control. Methods span from high-performance liquid chromatography (HPLC) to liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the drug's complex impurity profile and the need for specific chiral methods to evaluate its chiral impurities. The emphasis on developing new stability-indicating methods indicates ongoing research into refining ezetimibe's analytical assessment (Rocha, Cabral, Pinto, & de Sousa, 2020).

Pharmacokinetics and Drug Interactions

Ezetimibe's metabolism and pharmacokinetics are extensively metabolized, highlighting its transformation to the pharmacologically active ezetimibe-glucuronide. The detailed study of its pharmacokinetics and drug interactions, especially with statins, provides insights into optimizing therapeutic strategies for hypercholesterolemia. Understanding these interactions is crucial for enhancing drug efficacy and safety, with ezetimibe showing a favorable interaction profile across a range of commonly used cardiovascular medications (Kosoglou et al., 2005).

Effects on Lipid Profiles

Beyond lowering low-density lipoprotein cholesterol (LDL-C), ezetimibe has been explored for its broader lipid-modulating effects. It has shown efficacy in reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. These findings are pivotal for patients with conditions like non-alcoholic fatty liver disease (NAFLD), where dyslipidemia plays a critical role. The exploration of ezetimibe's non-LDL-C-associated actions offers a comprehensive understanding of its therapeutic potential in lipid management (Gazi & Mikhailidis, 2006).

特性

CAS番号 |

1374250-07-3 |

|---|---|

製品名 |

3'-Anhydro Ezetimibe Alcohol Impurity |

分子式 |

C₂₄H₂₃F₂NO₂ |

分子量 |

395.44 |

同義語 |

(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)